molecular formula C17H19NO B8639809 2-(1-Phenylcyclobutyl)-1-(pyridin-2-yl)ethanol

2-(1-Phenylcyclobutyl)-1-(pyridin-2-yl)ethanol

Cat. No. B8639809
M. Wt: 253.34 g/mol
InChI Key: NMGOTHDWTPUALS-UHFFFAOYSA-N
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Patent
US09156788B2

Procedure details

To a solution of Example 68E (1.5 g) in 27 mL of dichloromethane:methanol (9:1) was added NaBH4 (0.1 g, 2.6 mmol). The reaction was monitored by LC/MS, dichloromethane was added to the solution upon completion of the reaction. The mixture was washed with water, dried over Na2SO4, and filtered. The crude product was purified by preparative-HPLC (eluted with petroleum ether/EtOAc=5:1) to afford title compound (0.4 g, 1.6 mmol, 37.2%). LC-Ms: ESI-MS (M+H+): m/e=254.2. 1H NMR (400 MHz, CDCl3), 6 (ppm): 10.82 (br, 2H), 8.59 (d, J=5.2 Hz, 1H), 8.06 (td, J=2.0 Hz, J2=7.8 Hz, 1H), 7.60 (t, J=6.4 Hz, 1H), 7.29-7.24 (m, 3H), 7.19-7.11 (m, 3H), 4.75 (q, J=4.8 Hz, J2=8.0 Hz 1H), 2.67 (q, J1=7.3 Hz, J2=14.2 Hz 1H), 2.54-2.50 (m, 2H), 2.39-2.08 (m, 4H), 1.89-1.82 (m, 1H).
Name
solution
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37.2%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH2:11][C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=3)=[O:13])[CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+].ClCCl>ClCCl.CO>[C:1]1([C:7]2([CH2:11][CH:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=3)[OH:13])[CH2:10][CH2:9][CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
solution
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC1)CC(=O)C1=NC=CC=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
dichloromethane methanol
Quantity
27 mL
Type
solvent
Smiles
ClCCl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution upon completion of the reaction
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative-HPLC (eluted with petroleum ether/EtOAc=5:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC1)CC(O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.6 mmol
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 37.2%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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